molecular formula C15H14F3N3O2 B2625726 (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile CAS No. 325474-20-2

(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile

Cat. No. B2625726
CAS RN: 325474-20-2
M. Wt: 325.291
InChI Key: PRXZTBZJQQUJDP-UHFFFAOYSA-N
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Description

(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile, also known as MTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile has been extensively studied for its potential applications in various fields. One of the primary applications of (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile has been shown to have promising anticancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism of Action

The mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile has been shown to have anti-inflammatory activity, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases. (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile has also been shown to have antioxidant activity, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile has several advantages for lab experiments, including its high potency and specificity for certain enzymes and its ability to induce apoptosis in cancer cells. However, (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile. One area of interest is the development of novel therapeutic agents based on the structure of (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile. Another area of interest is the investigation of the potential of (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile as a diagnostic tool for certain diseases, such as cancer. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile and its potential applications in various fields.

Synthesis Methods

(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile can be synthesized using a multi-step process that involves the reaction of morpholine-4-carbonyl chloride with 3-(trifluoromethyl)aniline to form an intermediate product. This intermediate product is then reacted with acrylonitrile to yield the final product, (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile.

properties

IUPAC Name

(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)12-2-1-3-13(8-12)20-10-11(9-19)14(22)21-4-6-23-7-5-21/h1-3,8,10,20H,4-7H2/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXZTBZJQQUJDP-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CNC2=CC=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/NC2=CC=CC(=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile

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